molecular formula C13H14N2O2S B2452576 [2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 929813-74-1

[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2452576
CAS No.: 929813-74-1
M. Wt: 262.33
InChI Key: AHNMUQOPDXXTHV-UHFFFAOYSA-N
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Description

[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that features a pyridine ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid typically involves the condensation of a pyridine derivative with a thiazole derivative. One common method is the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur in the presence of a base . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.

Scientific Research Applications

[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid apart is its unique combination of a pyridine ring and a thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(2-propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-3-10-6-9(4-5-14-10)13-15-11(8-18-13)7-12(16)17/h4-6,8H,2-3,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNMUQOPDXXTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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